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molecular formula C13H15N3O B8369599 N-Cyclopentyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

N-Cyclopentyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No. B8369599
M. Wt: 229.28 g/mol
InChI Key: JBXCDHXCVLBGGK-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

N-Cyclopentyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (20 mg, 43%) was prepared as an off-white solid following the procedure described for Example 27 using 7-chloro-N-cyclopentyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide and ethanol as a solvent: mp 220-224° C.; 1H NMR (300 MHz, CD3OD) δ1.22-2.18 (8H, m), 4.28-4.42 (1H, m), 7.27 (1H, s), 7-82 (1H, d, J=5.8 Hz), 8.15 (1H, d, J=5.8 Hz), 8.85 (1H, s); ESI MS m/z 230 [C13H15N3O+H]+; HPLC (Method A) >99% (AUC), tR=12.1 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([C:11]([NH:13][CH:14]3[CH2:18][CH2:17][CH2:16][CH2:15]3)=[O:12])[NH:8][C:7]=12>C(O)C>[CH:14]1([NH:13][C:11]([C:9]2[NH:8][C:7]3=[CH:2][N:3]=[CH:4][CH:5]=[C:6]3[CH:10]=2)=[O:12])[CH2:15][CH2:16][CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC=C2C1NC(=C2)C(=O)NC2CCCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC(=O)C1=CC=2C(=CN=CC2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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